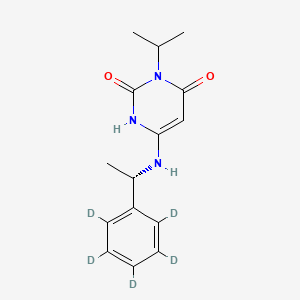

Mavacamten-d5

Description

Overview of Cardiac Myosin Modulators in Research

Cardiac myosin modulators are a class of agents being investigated for their potential to directly target the proteins responsible for heart muscle contraction. researchgate.net These modulators aim to influence the function of cardiac myosins to either activate or inhibit contractility and cardiac power output. researchgate.net Research in this area is driven by the need for therapies that address the underlying biomechanical defects in cardiomyopathies, such as hypertrophic cardiomyopathy (HCM) and systolic heart failure. cardiologyres.orgnih.gov

Two main types of cardiac myosin modulators have been the focus of research: myosin activators and myosin inhibitors. researchgate.net Myosin activators, such as omecamtiv mecarbil, have been studied for conditions like systolic heart failure, where enhanced contractility may be beneficial. nih.govahajournals.org Conversely, myosin inhibitors, like mavacamten (B608862), are being explored for conditions characterized by hypercontractility, such as obstructive hypertrophic cardiomyopathy (oHCM). nih.govahajournals.org

The development of these modulators is based on detailed investigations into the molecular mechanisms of the myosin chemomechanical cycle. nih.gov By understanding how these molecules interact with cardiac myosin at different stages of its ATP-dependent cycle, researchers aim to design compounds with specific effects on cardiac function. nih.govfindaphd.com The ultimate goal is to develop therapies that can prevent the progression of cardiomyopathies by targeting the primary defect at the sarcomere level. nih.gov

Mavacamten as a Foundational Research Compound

Mavacamten is a first-in-class, selective allosteric inhibitor of cardiac myosin ATPase. cardioaragon.comnih.gov It was specifically developed to target the hypercontractility that is a key feature of hypertrophic cardiomyopathy. cardioaragon.comwikipedia.org Mavacamten acts by reducing the formation of actin-myosin cross-bridges, which in turn decreases the force of contraction. cardioaragon.comresearchgate.net

In a research context, mavacamten serves as a crucial tool to probe the pathophysiology of HCM. oup.com Studies with mavacamten have helped to confirm the central role of hypercontractility in this disease. researchgate.net Preclinical and clinical research has shown that mavacamten can reduce left ventricular outflow tract (LVOT) obstruction, improve diastolic function, and lead to favorable cardiac remodeling. oup.comnih.gov

The mechanism of action of mavacamten involves binding to the myosin head and stabilizing it in a super-relaxed, energy-sparing state, making fewer heads available for contraction. wikipedia.orgoup.com This selective action on cardiac myosin, with less effect on other myosin isoforms, makes it a valuable compound for studying the specific consequences of modulating cardiac contractility. nih.gov

Rationale for Deuterated Analogues in Chemical Biology and Pharmacology Research

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in chemical biology and pharmacology research. wikipedia.orgacs.org The primary reason for their use lies in the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. bioscientia.de

This property has several important research applications:

Metabolic Stability Studies : Since many drug metabolism pathways involve the breaking of C-H bonds by enzymes like the cytochrome P450 system, deuteration at these sites can slow down metabolism. cdnsciencepub.com This allows researchers to study the metabolic pathways of a compound and identify the sites most susceptible to modification.

Pharmacokinetic Investigations : By altering the rate of metabolism, deuteration can change the pharmacokinetic profile of a compound, potentially leading to a longer half-life and increased systemic exposure. acs.org This is useful for studying the relationship between exposure and pharmacological effect.

Internal Standards in Bioanalytical Assays : Deuterated compounds are frequently used as internal standards in mass spectrometry-based assays. nih.gov Because they have a higher mass than their non-deuterated counterparts but nearly identical chemical properties, they co-elute during chromatography and have similar ionization efficiencies, allowing for accurate quantification of the parent compound in biological samples. nih.gov

Chemical and Physical Properties of Mavacamten-d5

This compound is a deuterated form of Mavacamten where five hydrogen atoms on the phenyl ring have been replaced by deuterium. nih.govsigmaaldrich.com This specific isotopic labeling makes it a valuable tool for various research applications, particularly in pharmacokinetic studies and as an internal standard.

Interactive Data Table: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄D₅N₃O₂ | nih.gov |

| Molecular Weight | 278.36 g/mol | nih.gov |

| IUPAC Name | 6-[[(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | nih.gov |

| InChI Key | RLCLASQCAPXVLM-MEKJEUOKSA-N | nih.govsigmaaldrich.com |

| Physical State | Solid | N/A |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Research Applications of this compound

The primary research applications of this compound stem from its nature as a stable isotope-labeled analogue of Mavacamten.

Use in Metabolic Stability and Pharmacokinetic Studies

Mavacamten is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4 and CYP2C9. drugbank.comnih.gov A major metabolic pathway is aromatic hydroxylation. researchgate.net By replacing the hydrogen atoms on the phenyl ring with deuterium, the C-D bonds are strengthened, which can slow down this hydroxylation process. This allows researchers to:

More accurately quantify the intrinsic clearance of the parent drug.

Study the pharmacokinetic consequences of blocking this specific metabolic pathway, potentially leading to a longer half-life and altered exposure levels.

Application as an Internal Standard in Bioanalytical Assays

This compound is utilized as an internal standard for the quantification of Mavacamten in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development.

In this application, a known amount of this compound is added to the biological sample (e.g., plasma) before processing. nih.gov Because this compound has nearly identical physicochemical properties to Mavacamten, it behaves similarly during sample extraction, chromatography, and ionization. bioscientia.de However, due to its higher mass, it can be distinguished from the non-deuterated Mavacamten by the mass spectrometer. This allows for precise and accurate quantification of Mavacamten concentrations by correcting for any variability or loss during the analytical process.

Detailed Research Findings

Currently, published research explicitly detailing the findings from studies using this compound is limited. However, extensive research has been conducted on the non-deuterated parent compound, Mavacamten, providing a strong basis for understanding the potential applications and significance of its deuterated analogue.

In Vitro Studies

Mechanism of Action : In vitro studies have shown that Mavacamten is a selective inhibitor of β-cardiac myosin ATPase. nih.gov It reduces the rate of phosphate (B84403) release, a key step in the muscle contraction cycle, and stabilizes the myosin in a super-relaxed state. nih.govoup.com This leads to a reduction in the number of myosin heads available to interact with actin, thereby decreasing contractility. researchgate.net

Selectivity : Mavacamten exhibits selectivity for the β-cardiac isoform of myosin over other myosin isoforms, such as those found in skeletal and smooth muscle. nih.gov

Metabolism : In vitro studies using human liver microsomes and hepatocytes have identified the major metabolic pathways of Mavacamten, which include aromatic hydroxylation and N-dealkylation, primarily mediated by CYP2C19 and CYP3A4. researchgate.net

In Vivo Research

Preclinical Models : In animal models of hypertrophic cardiomyopathy, Mavacamten has been shown to reduce hypercontractility, relieve left ventricular outflow tract obstruction, and prevent the development of cardiac hypertrophy. oup.comresearchgate.net

Pharmacokinetics : In vivo pharmacokinetic studies in various species have demonstrated that Mavacamten has low clearance and a long terminal half-life. researchgate.net The pharmacokinetics are significantly influenced by CYP2C19 genotype, with poor metabolizers having substantially higher exposure to the drug. nih.govnih.gov

Drug-Drug Interactions : In vivo studies in rats have shown that co-administration of Mavacamten with inhibitors of CYP2C19 can significantly increase its bioavailability. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

278.36 g/mol |

IUPAC Name |

6-[[(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D,5D,6D,7D,8D |

InChI Key |

RLCLASQCAPXVLM-MEKJEUOKSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C)[2H])[2H] |

Canonical SMILES |

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Mavacamten D5: Synthesis and Isotopic Characterization for Research Applications

Strategies for Deuterium (B1214612) Labeling and Mavacamten-d5 Production

The production of this compound involves the strategic incorporation of deuterium atoms onto the phenyl ring of the parent molecule, Mavacamten (B608862). A common synthetic route leverages a deuterated starting material to build the final compound.

A documented method for the synthesis of (S)-3-isopropyl-6-((1-(phenyl-d5)ethyl)amino)pyrimidine-2,4(1H,3H)-dione involves a multi-step process. google.com The synthesis begins with a commercially available deuterated precursor, phenyl-d5-acetaldehyde (B1147747) or a similar deuterated phenyl starting material. The key is to introduce the pentadeuterated phenyl group early in the synthetic sequence to ensure its presence in the final structure.

The general synthetic scheme can be summarized as follows:

Formation of the Chiral Amine: The synthesis often starts with the preparation of the chiral amine side chain, (S)-1-(phenyl-d5)ethylamine. This can be achieved through various asymmetric synthesis or resolution methods, starting from a deuterated phenyl precursor.

Coupling to the Pyrimidinedione Core: The deuterated chiral amine is then coupled to a suitably functionalized pyrimidine-2,4-dione core. A common precursor is 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione. The coupling reaction, typically a nucleophilic substitution, joins the (S)-1-(phenyl-d5)ethylamine to the pyrimidine (B1678525) ring, forming the final this compound structure. google.comresearchgate.net

The use of deuterated reagents is a critical cost and availability consideration in the scale-up of such syntheses.

Spectroscopic and Chromatographic Confirmation of Deuteration and Purity for Research Use

To ensure the quality and reliability of this compound for research applications, rigorous analytical characterization is essential. A combination of spectroscopic and chromatographic techniques is employed to confirm the molecular structure, the successful incorporation of deuterium, and the chemical purity of the final product.

Spectroscopic Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a primary tool to confirm the position of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring would be absent or significantly diminished, confirming their replacement by deuterium atoms. The remaining proton signals for the isopropyl group, the ethylamino side chain, and the pyrimidine ring should be present and match the expected chemical shifts and splitting patterns.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound. The measured mass should correspond to the theoretical mass of the deuterated compound (C15H14D5N3O2). medchemexpress.comnih.gov The observed isotopic pattern in the mass spectrum will also differ significantly from the non-labeled Mavacamten, reflecting the presence of the five deuterium atoms.

Chromatographic Purity:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS), is the standard method for determining the chemical purity of this compound. The compound is injected into an HPLC system with an appropriate column and mobile phase. A pure sample will ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, which is typically required to be >98% or higher for research-grade material.

The table below summarizes the typical analytical data used to characterize this compound.

| Analytical Technique | Parameter | Expected Result for this compound |

| ¹H NMR | Phenyl Protons | Absence or significant reduction of signals in the aromatic region. |

| Mass Spectrometry | Molecular Weight | Corresponds to the calculated mass for C15H14D5N3O2 (Monoisotopic mass: ~278.179 Da). nih.gov |

| RP-HPLC | Chemical Purity | >98% (as determined by peak area). medchemexpress.com |

Isotopic Purity and Enrichment Assessment in Research Materials

Beyond chemical purity, the isotopic purity and enrichment of this compound are critical parameters for its intended use as an internal standard or tracer in quantitative bioanalysis.

Isotopic Purity: This refers to the percentage of the compound that is the desired d5 isotopologue compared to other isotopic variants (e.g., d0, d1, d2, d3, d4, d6, d7).

Isotopic Enrichment: This measures the extent to which the intended atomic positions have been replaced by the heavy isotope.

Assessment by Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution instruments like time-of-flight (TOF) or Orbitrap mass analyzers, is the definitive technique for assessing isotopic purity. almacgroup.com

The process involves:

Separation: The this compound sample is first separated from any impurities using liquid chromatography. almacgroup.com

Mass Analysis: The purified compound is then introduced into the mass spectrometer. The instrument is operated in a high-resolution mode to resolve the mass difference between the various isotopologues.

Data Analysis: The relative abundance of each isotopic peak (M+0 for d0, M+1 for d1, etc., up to M+5 for d5 and beyond) is measured. The natural isotopic contribution of other elements (like ¹³C and ¹⁵N) in the molecule is calculated and subtracted from the observed peak areas to determine the true extent of deuterium enrichment. almacgroup.com

The results are typically presented in a table showing the relative percentage of each isotopologue.

| Isotopologue | Description | Typical Abundance in a High-Purity Sample |

| d0 (Mavacamten) | Unlabeled compound | < 0.5% |

| d1 to d4 | Partially labeled compounds | Low levels |

| d5 (this compound) | Fully labeled target compound | > 98% |

High isotopic enrichment is crucial to minimize cross-interference with the non-labeled analyte in quantitative assays, ensuring the accuracy of pharmacokinetic and metabolic data.

Fundamental Molecular and Cellular Mechanisms of Mavacamten and Deuteration Influence

Allosteric Modulation of Cardiac Myosin ATPase Activity

Mavacamten (B608862) directly targets the cardiac myosin heavy chain and inhibits its adenosine (B11128) triphosphatase (ATPase) activity. patsnap.comphysiology.org This inhibition is not a simple on/off switch but a nuanced modulation of the myosin chemomechanical cycle. nih.gov By binding to an allosteric site on the myosin head, Mavacamten influences key steps in how myosin uses ATP to generate force. pnas.orgnih.gov

Cardiac myosin heads can exist in different states of activity. A key discovery in muscle physiology is the "super-relaxed state" (SRX), an energy-sparing state where myosin heads are folded back and sequestered along the thick filament, making them unavailable to interact with actin. pnas.orglightsources.org In this state, ATP turnover is significantly reduced. biorxiv.org Mavacamten selectively stabilizes this autoinhibited, super-relaxed state. pnas.orgpnas.org By promoting the SRX state, Mavacamten effectively reduces the pool of available myosin heads that are "on" and ready to bind to actin, shifting the equilibrium towards the "off" state. camzyoshcp.comoup.com This action not only reduces hypercontractility but also improves the energy efficiency of the myocardium. nih.govresearchgate.net

Impact on Sarcomere Contractility and Diastolic Function at a Molecular Level

The allosteric inhibition of myosin by Mavacamten has direct consequences on the contractile behavior of the sarcomere and the heart's ability to relax (diastolic function).

The force generated by the sarcomere is proportional to the number of myosin heads in the "on-actin" or power-generating state. Pathological conditions like hypertrophic cardiomyopathy are often associated with a higher proportion of myosin heads in this active state. oup.comnih.gov Mavacamten directly addresses this by decreasing the number of myosin heads that can enter this power-generating state. oup.com This normalization of the ratio between 'on' and 'off' myosin heads is a central part of its mechanism, leading to reduced sarcomeric hyperactivity. oup.comresearchgate.net

Beyond preventing cross-bridge formation, Mavacamten also influences their detachment. Studies have shown that Mavacamten can increase the rate of cross-bridge detachment. nih.govnih.gov It achieves this by speeding up myosin's nucleotide handling rates, specifically by increasing the release rate of MgADP and the binding rate of MgATP. physiology.orgnih.gov A faster detachment contributes to a shorter cross-bridge cycle, which can improve the speed of myocardial relaxation during diastole. researchgate.netnih.gov Concurrently, by reducing the number of strongly bound cross-bridges, Mavacamten leads to a dose-dependent reduction in the maximal force-generating capacity of the myocardium. nih.govnih.gov

Interactive Table: Effect of Mavacamten on Myocardial Mechanics

| Parameter | Effect of Mavacamten | Mechanism | Source |

| Maximal Isometric Force | Decreased | Reduces the number of strongly bound myosin-actin cross-bridges. | physiology.orgnih.govnih.gov |

| Cross-Bridge Detachment Rate | Increased | Speeds up MgADP release and MgATP binding rates. | physiology.orgnih.gov |

| Myosin ATPase Activity | Inhibited | Allosterically modulates the myosin head, slowing phosphate (B84403) release. | patsnap.comnih.gov |

| Myosin State | Shifts to Super-Relaxed (SRX) | Stabilizes the folded, energy-sparing conformation of myosin. | pnas.orgpnas.org |

Calcium Sensitivity Modulation in Isolated Myocardium and Myofibrils

The sensitivity of the myofilaments to calcium is a critical determinant of cardiac contractility. Mavacamten has been shown to reduce the Ca²⁺ sensitivity of contraction in isolated myocardial preparations. nih.govnih.gov This means that for a given concentration of calcium, the force produced is lower in the presence of the drug. physiology.orgnih.gov This effect is observed in both normal myocardium and in genetic models of hypertrophic cardiomyopathy. nih.gov

Interactive Table: Research Findings on Mavacamten's Effect on Calcium Sensitivity

| Study Focus | Model System | Key Finding | Source |

| Length-Dependent Activation | Permeabilized human myocardial strips | Mavacamten reduced maximal force and Ca²⁺ sensitivity but preserved the increase in Ca²⁺ sensitivity with increased sarcomere length. | nih.gov |

| HCM Mouse Model (N47K-RLC) | Skinned papillary muscle from transgenic mice | Mavacamten decreased maximal isometric force and reduced the Ca²⁺ sensitivity of contraction. | physiology.orgnih.gov |

| Thin Filament HCM Mutations | In vitro ATPase assays and cellular models | Mavacamten partially reversed the increased Ca²⁺ sensitivity caused by cTnT R92Q and cTnI R145G mutations. | physiology.org |

Investigating Potential Isotope Effects on Binding Kinetics and Target Interaction

The substitution of hydrogen with deuterium (B1214612) in Mavacamten-d5 is not expected to significantly alter its direct binding affinity to cardiac myosin. The binding of Mavacamten is an allosteric interaction, meaning it binds to a site on the myosin protein that is different from the active site where ATP hydrolysis and actin interaction occur. droracle.aidrugs.com This interaction is primarily governed by the three-dimensional shape and electronic properties of the molecule, which are largely unaffected by the isotopic substitution.

The primary and secondary kinetic isotope effects are the two main types of KIE. ontosight.aiwikipedia.org A primary KIE occurs when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. ontosight.ai A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking but still influences the reaction rate. wikipedia.org In the case of this compound, the deuteration likely results in a primary KIE, leading to a decreased rate of metabolism.

Potential Isotope Effects on this compound

| Parameter | Expected Effect of Deuteration | Rationale |

|---|---|---|

| Binding Affinity (to myosin) | No significant change | Allosteric binding is primarily dependent on molecular shape and electronics, which are minimally affected by isotopic substitution. |

| Metabolic Rate | Decreased | The kinetic isotope effect slows down the enzymatic breakdown of the drug by cytochrome P450 enzymes. nih.govtaylorandfrancis.com |

| Half-life | Increased | A slower metabolic rate leads to a longer duration of the drug in the body. researchgate.net |

| Target Engagement Duration | Potentially prolonged | With a longer half-life, the drug may remain at its target site for a longer period. |

Cryo-Electron Microscopy and Structural Biology of Myosin-Mavacamten-d5 Interactions

While specific cryo-electron microscopy (cryo-EM) studies on this compound are not yet available, extensive research has been conducted on the interaction of Mavacamten with cardiac myosin. These studies provide a detailed understanding of the structural basis for Mavacamten's inhibitory action, which is expected to be identical for this compound.

Cryo-EM studies have revealed that Mavacamten stabilizes the "super-relaxed state" (SRX) of myosin. nih.govbiorxiv.org In this state, the myosin heads are folded back towards the thick filament backbone, making them unable to interact with actin. pnas.orgresearchgate.net This autoinhibited state is characterized by a very slow rate of ATP hydrolysis. researchgate.net Mavacamten binds to a pocket on the myosin head and allosterically stabilizes this closed, energy-sparing conformation. nih.govresearchgate.net

Recent high-resolution cryo-EM structures of beta-cardiac heavy meromyosin in complex with Mavacamten have shown that the drug stalls the motor domain in a primed, ADP-Pi bound state. nih.govnih.gov This stabilization prevents the conformational changes required for the power stroke and force generation. nih.govbiorxiv.org Mavacamten's binding also enhances the interaction between the two heads of the myosin molecule, further promoting the autoinhibited state. nih.govnih.gov

Structural Insights from Cryo-EM of Mavacamten-Myosin Interaction

| Structural Feature | Effect of Mavacamten Binding | Functional Consequence |

|---|---|---|

| Myosin Head Conformation | Stabilizes the folded-back, interacting-heads motif (IHM). nih.govbiorxiv.org | Inhibits interaction with actin, promoting the super-relaxed state (SRX). pnas.orgresearchgate.net |

| Nucleotide State | Stalls the motor domain in an ADP-Pi bound state. nih.govnih.gov | Prevents progression through the force-generating cycle. nih.gov |

| Actin-Binding Cleft | Reduces dynamics required for closure. nih.gov | Inhibits the transition to a strong actin-binding state. |

| Inter-head Interaction | Increases contacts at the motor-motor interface. nih.govnih.gov | Further stabilizes the autoinhibited state. |

Preclinical Pharmacological Characterization of Mavacamten Mechanistic Insights from Deuterated Analogs

In Vitro Studies on Cardiac Muscle Preparations

In vitro studies using isolated cardiac muscle components are fundamental to dissecting the direct effects of a pharmacological agent on the contractile machinery, independent of systemic influences.

Permeabilized Cardiomyocyte Mechanics

Permeabilized, or "skinned," cardiomyocytes, which have had their cell membranes chemically removed, offer a unique window into the function of the sarcomere, the basic contractile unit of the muscle. In this preparation, the intracellular environment can be precisely controlled, allowing for the direct assessment of a compound's effect on myofilament function.

Studies on permeabilized cardiomyocytes have shown that Mavacamten (B608862) directly modulates the actin-myosin interaction. By inhibiting the ATPase activity of cardiac myosin, Mavacamten reduces the number of available myosin heads that can bind to actin to form force-generating cross-bridges. patsnap.com This leads to a decrease in the calcium sensitivity of the myofilaments and a reduction in the maximal force-generating capacity. nih.gov This inhibitory action is thought to counteract the hypercontractility that is a hallmark of hypertrophic cardiomyopathy (HCM). patsnap.comnih.gov Furthermore, Mavacamten has been shown to stabilize the "super-relaxed state" (SRX) of myosin, an energy-sparing state where myosin heads are sequestered and less available for binding to actin. cinc.orgcinc.org By promoting this state, Mavacamten not only reduces excessive contraction but also improves myocardial energetics. researchgate.net

Table 1: Effects of Mavacamten on Permeabilized Cardiomyocyte Mechanics

| Parameter | Effect of Mavacamten | Mechanistic Implication |

|---|---|---|

| Ca2+ Sensitivity (pCa50) | Decreased | Reduces the likelihood of contraction at submaximal calcium concentrations. |

| Maximal Force (Fmax) | Decreased | Directly inhibits the force-generating capacity of the sarcomere. |

| Myosin ATPase Activity | Inhibited | Reduces the rate of ATP hydrolysis, leading to decreased cross-bridge cycling. |

| Super-Relaxed State (SRX) of Myosin | Stabilized | Promotes an energy-sparing, low-activity state of myosin. |

Isolated Myofiber Contractility Assays

Moving up in organizational complexity, isolated myofibers, which are bundles of cardiomyocytes, provide insights into the coordinated function of the contractile apparatus within a more intact structure. Contractility assays on isolated myofibers have corroborated the findings from single-cell studies.

In these assays, Mavacamten demonstrates a concentration-dependent reduction in isometric force and the velocity of shortening. jchr.org These effects are consistent with its mechanism as a cardiac myosin inhibitor. By slowing the kinetics of cross-bridge cycling and reducing the number of strongly-bound cross-bridges, Mavacamten effectively dampens the hypercontractile state observed in myofibers from animal models of HCM. nih.govnih.gov

Ex Vivo Organ Bath Studies on Cardiac Function

Ex vivo organ bath studies, using isolated heart preparations such as Langendorff-perfused hearts, allow for the assessment of a drug's effects on the entire organ while controlling for external neural and hormonal influences. These studies have been pivotal in demonstrating that the molecular effects of Mavacamten translate to functional changes at the organ level.

In isolated heart preparations from animal models of HCM, Mavacamten has been shown to improve diastolic function, a key feature of the disease. nih.gov By reducing the hypercontractility and promoting relaxation, Mavacamten leads to a decrease in left ventricular stiffness and improved filling. This is evidenced by a reduction in left ventricular end-diastolic pressure. Furthermore, in models exhibiting dynamic left ventricular outflow tract (LVOT) obstruction, Mavacamten has been shown to alleviate this obstruction by reducing the force of contraction. cardiolatina.com

Animal Models for Investigating Pathophysiological Mechanisms

Animal models are indispensable for understanding the effects of a therapeutic agent in the context of a complex physiological and pathophysiological system.

Genetically Modified Myosin-Expressing Animal Models

Genetically modified animal models, particularly mice carrying mutations in sarcomeric proteins that cause HCM in humans, have been instrumental in validating the therapeutic potential of Mavacamten. In mouse models of HCM with mutations in the myosin heavy chain, Mavacamten has been shown to prevent the development of hypertrophy, myocyte disarray, and fibrosis when administered early in the disease process. nih.gov In animals with established disease, Mavacamten was able to reverse existing hypertrophy and fibrosis. nih.gov

Studies in a transgenic mouse model expressing a mutation in the myosin regulatory light chain (N47K) demonstrated that Mavacamten reduced maximal isometric force and Ca2+ sensitivity of contraction in skinned papillary muscle strips. nih.govnih.gov These findings provide a direct link between the molecular mechanism of Mavacamten and its ability to correct the functional consequences of an HCM-causing mutation.

Table 2: Effects of Mavacamten in Genetically Modified HCM Mouse Models

| Mouse Model | Key Findings with Mavacamten | Reference |

|---|

| Myosin Heavy Chain Mutation | - Prevented development of hypertrophy, myocyte disarray, and fibrosis.

Induced Cardiac Hypertrophy Models (Mechanistic Assessment)

While genetically modified models are crucial for studying inherited cardiomyopathies, models of induced cardiac hypertrophy, such as those created by pressure overload (e.g., transverse aortic constriction), are valuable for assessing the effects of a drug on the broader pathological processes of hypertrophy and heart failure. While much of the preclinical work with Mavacamten has focused on genetic models of HCM, its mechanism of reducing myocardial contractility and improving energetics suggests potential benefits in other forms of heart disease characterized by hypercontractility and diastolic dysfunction. researchgate.net

Assessment of Myocardial Energy Expenditure in Animal Models

Mavacamten, a first-in-class cardiac myosin inhibitor, has been a subject of extensive preclinical research to elucidate its mechanism of action in hypertrophic cardiomyopathy (HCM). A key aspect of this research has been understanding its impact on myocardial energy expenditure, a critical factor in the pathophysiology of HCM. While the therapeutic effects of mavacamten are well-documented, the specific use of its deuterated analog, Mavacamten-d5, to provide mechanistic insights into myocardial energetics in animal models is not described in the available scientific literature.

Preclinical studies have consistently demonstrated that mavacamten improves the energy balance in the heart. nih.govbiorxiv.org In animal models of HCM, the condition is often characterized by a state of hypercontractility, leading to inefficient energy use by the heart muscle. patsnap.com Mavacamten addresses this by selectively inhibiting the cardiac myosin ATPase, which in turn reduces the excessive interaction between myosin and actin filaments. patsnap.comdrugbank.com This modulation of the contractile apparatus leads to a decrease in the hypercontractility of the heart muscle, allowing it to relax more efficiently. patsnap.com

Animal studies have been instrumental in establishing these fundamental principles of mavacamten's action on myocardial energetics. fda.gov For instance, research in mouse models of HCM has shown that mavacamten can reduce maximal isometric force and decrease the calcium sensitivity of contraction, contributing to a reduction in energy demand. nih.gov

While deuterated compounds like this compound are valuable tools in pharmaceutical research, their application is primarily in pharmacokinetic studies as internal standards for analytical measurements. A thorough review of published literature did not yield any studies that specifically employed this compound to investigate the mechanistic details of myocardial energy expenditure in animal models. The insights into mavacamten's effects on cardiac energetics have been derived from studies using the parent compound.

Pharmacokinetics and Drug Metabolism Research with Mavacamten D5

Absorption and Distribution Studies in Preclinical Models

Preclinical studies in various animal models, including mice, rats, and dogs, have been instrumental in characterizing the absorption and distribution of Mavacamten (B608862). These studies reveal that Mavacamten is readily absorbed after oral administration, with an estimated oral bioavailability of at least 85%. drugbank.comnih.gov The time to reach maximum plasma concentration (Tmax) is typically around one hour. nih.govnih.gov

The presence of food does not significantly impact the absorption of Mavacamten. fda.gov The drug exhibits a high volume of distribution in preclinical species, ranging from 5 to 15 times greater than total body water, indicating extensive tissue distribution. fda.gov This is consistent with predictions of the human volume of distribution, estimated to be 9.5 L/kg through allometric scaling from four preclinical species. drugbank.comnih.gov Mavacamten is also highly bound to plasma proteins, with binding reported to be between 97% and 98%. drugbank.com

In terms of species-specific pharmacokinetics, dogs have been shown to have a higher bioavailability (87.1%) and a longer elimination half-life (161 hours) compared to rats (8 hours) after a single oral dose. fda.gov This suggests that dogs may be a more sensitive species to the effects of the drug. fda.gov Accumulation of Mavacamten has been observed with repeated daily dosing in both rats and dogs. fda.gov

| Parameter | Finding in Preclinical Models | Source(s) |

| Oral Bioavailability | Excellent, estimated at ≥85%. | drugbank.comnih.gov |

| Time to Max. Concentration (Tmax) | Approximately 1 hour. | nih.govnih.gov |

| Food Effect | Not markedly affected by food intake. | fda.gov |

| Volume of Distribution (Vd) | High (5-15x total body water), indicating extensive tissue distribution. | fda.gov |

| Plasma Protein Binding | High, approximately 97-98%. | drugbank.com |

| Species Differences (Half-life) | Longer in dogs (161 h) compared to rats (8 h). | fda.gov |

Metabolic Pathway Elucidation Using Deuterated Tracers

The use of deuterated tracers like Mavacamten-d5 is invaluable for elucidating complex metabolic pathways. By replacing specific hydrogen atoms with deuterium (B1214612), researchers can create a "heavy" version of the drug that is chemically identical in its biological actions but distinguishable by mass spectrometry. medchemexpress.com This technique facilitates the identification of metabolic products by revealing characteristic mass shifts between the parent drug and its metabolites. Preclinical in vitro studies using hepatocytes from rats, dogs, cynomolgus monkeys, and humans have been conducted to map the metabolism of Mavacamten. researchgate.nettandfonline.com

In vitro studies with hepatocytes from various preclinical species and humans have identified several major Phase I metabolic pathways for Mavacamten. researchgate.nettandfonline.com These oxidative reactions are the initial steps in breaking down the drug for excretion. The primary Phase I pathways include:

Aromatic Hydroxylation (M1): The addition of a hydroxyl group to the phenyl ring. researchgate.netnih.govnih.gov

Aliphatic Hydroxylation (M2): The hydroxylation of the isopropyl group. researchgate.netnih.govnih.gov

N-Dealkylation (M6): The removal of the ethylphenyl group. researchgate.netnih.govnih.gov

Following Phase I oxidation, Mavacamten metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. The most notable Phase II pathway identified for Mavacamten is the glucuronidation of the primary aromatic hydroxylation metabolite (M1). researchgate.netnih.govnih.gov This resulting metabolite is designated as M4 (M1-glucuronide). researchgate.nettandfonline.com While UGT enzymes are involved, their role appears to be marginal, as glucuronides represent a very limited amount of the metabolites excreted in urine. europa.eu

| Metabolite ID | Metabolic Pathway | Description | Source(s) |

| M1 | Phase I: Aromatic Hydroxylation | Hydroxylation of the phenyl group. | researchgate.netnih.govnih.gov |

| M2 | Phase I: Aliphatic Hydroxylation | Hydroxylation of the isopropyl moiety. | researchgate.netnih.govnih.gov |

| M6 | Phase I: N-Dealkylation | Cleavage of the N-alkyl side chain. | researchgate.netnih.govnih.gov |

| M4 | Phase II: Glucuronidation | Glucuronide conjugate of the M1 metabolite. | researchgate.nettandfonline.comnih.gov |

In vitro reaction phenotyping studies have been crucial in identifying the specific enzymes responsible for Mavacamten's metabolism. researchgate.nettandfonline.com These studies confirm that Mavacamten is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system. ahajournals.org

The major contributing isoenzymes are:

CYP2C19: Responsible for approximately 74% of Mavacamten's metabolism. drugbank.comnih.govfda.gov

CYP3A4: Accounts for about 18% of metabolism. drugbank.comnih.govfda.gov

CYP2C9: Plays a lesser role, contributing about 8%. drugbank.comnih.gov

In individuals who are "poor metabolizers" due to genetic variations in the CYP2C19 gene, the metabolic reliance shifts, and CYP3A4 becomes the dominant enzyme. nih.goveuropa.eu This genetic polymorphism in CYP2C19 is a significant source of pharmacokinetic variability among individuals. ahajournals.org this compound is an essential tool in these in vitro studies, often used as an internal standard for accurate quantification of the parent drug during incubations with specific CYP isoenzymes.

The substitution of hydrogen with deuterium to create this compound can lead to a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking this bond is often the rate-limiting step in metabolism by CYP enzymes. Consequently, deuteration at a site of metabolic attack can slow down the rate of metabolism, thereby increasing the drug's metabolic stability and half-life. medchemexpress.comnih.gov

While specific quantitative data on the KIE for this compound from preclinical studies is not detailed in the provided search results, the principle is a key rationale for developing deuterated compounds. medchemexpress.com By strategically placing deuterium atoms on metabolic "hot spots," the drug's pharmacokinetic profile can be modulated. This approach can potentially lead to less frequent dosing and a more consistent plasma concentration. nih.gov

Excretion Routes and Mass Balance Studies in Preclinical Species

Mass balance studies, typically using a radiolabeled version of the drug like [14C]Mavacamten, are performed to account for the complete disposition of the drug and its metabolites. While specific mass balance data from preclinical animal models was not found in the search results, human mass balance studies provide a strong indication of the expected excretion pathways. Following a single oral dose of radiolabeled Mavacamten in humans, the majority of the dose is recovered in the urine. drugbank.comnih.gov

Urine: Approximately 85% of the administered dose is excreted via the kidneys. drugbank.comnih.gov

Feces: About 7% of the dose is recovered in the feces. drugbank.comnih.gov

Unchanged Mavacamten accounts for a small fraction of the excreted dose (3% in urine and 1% in feces), confirming that the drug is extensively metabolized before elimination. drugbank.comnih.gov These findings from human studies are generally well-predicted by preclinical animal data, which is foundational for designing clinical ADME studies. celerion.com

Cross-Species Comparative Metabolism Studies

The metabolic fate of Mavacamten has been investigated across various species to understand inter-species differences and to help predict its human pharmacokinetics. In vitro studies using hepatocyte suspensions from rats, dogs, monkeys, and humans have been instrumental in elucidating the primary metabolic pathways. researchgate.netresearchgate.net

The metabolism of Mavacamten is mediated by both Phase I and Phase II reactions. tandfonline.comnih.gov The principal Phase I pathways identified across all species tested are:

Aromatic hydroxylation , leading to the formation of the M1 metabolite. tandfonline.comnih.gov

Aliphatic hydroxylation , resulting in the M2 metabolite. tandfonline.comnih.gov

N-dealkylation , which produces the M6 metabolite. tandfonline.comnih.gov

Following Phase I metabolism, the hydroxylated metabolite M1 can undergo Phase II conjugation to form a glucuronide, designated as M4. tandfonline.comnih.gov While these pathways are qualitatively similar across species, quantitative differences in the formation of these metabolites have been observed. researchgate.netresearchgate.net

In vitro incubation of radiolabeled [¹⁴C]mavacamten with hepatocytes from different species revealed that the parent compound remained the major component detected after a 4-hour incubation period. researchgate.netresearchgate.net The profile of metabolites was generally consistent, with metabolites observed in human hepatocytes also being present in incubations with rat, dog, and monkey hepatocytes. researchgate.netresearchgate.net In human hepatocyte incubations, the identified metabolites M1, M2, and M6 each accounted for less than 1% of the total radioactivity, indicating a low metabolic turnover rate. researchgate.net This low clearance was a consistent finding across the species evaluated. tandfonline.comnih.gov

Reaction phenotyping studies have identified Cytochrome P450 (CYP) enzymes as the primary drivers of Mavacamten's Phase I metabolism. Specifically, CYP2C19 is the predominant enzyme responsible for its metabolism (approximately 74%), with contributions from CYP3A4 (18%) and CYP2C9 (8%). ahajournals.orgnih.gov The significant role of CYP2C19 introduces variability in metabolism linked to genetic polymorphisms of this enzyme. ahajournals.org

Table 1: Comparative in Vitro Metabolic Profile of Mavacamten in Hepatocytes

| Metabolite | Metabolic Pathway | Rat (% of Total Radioactivity) | Dog (% of Total Radioactivity) | Monkey (% of Total Radioactivity) | Human (% of Total Radioactivity) |

|---|---|---|---|---|---|

| Mavacamten (Parent) | N/A | 93.5% | 90.9% | 88.6% | 95.1% |

| M1 | Aromatic Hydroxylation | 1.5% | 1.9% | 1.4% | 0.8% |

| M2 | Aliphatic Hydroxylation | 0.5% | 0.9% | 1.1% | 0.9% |

| M6 | N-dealkylation | 1.1% | 1.2% | 1.7% | 0.8% |

Data derived from 4-hour incubations of [¹⁴C]mavacamten with hepatocyte suspensions. Percentages represent the proportion of total radioactivity. researchgate.net

Enzyme Induction and Inhibition Potential (Mechanistic In Vitro Studies)

Understanding the potential of this compound to act as a perpetrator in drug-drug interactions is crucial. Mechanistic in vitro studies have been conducted to evaluate its capacity to inhibit or induce key drug-metabolizing enzymes and transporters.

Enzyme and Transporter Inhibition: In vitro studies using human liver microsomes have shown that Mavacamten has a low potential for inhibiting major CYP450 enzymes. fda.gov At concentrations up to 10 µM, Mavacamten did not inhibit CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. fda.gov Furthermore, it did not exhibit time-dependent inhibition of CYP2C9, CYP2D6, or CYP3A4/5 at concentrations up to 100 µM. fda.gov This suggests a minimal risk of Mavacamten causing metabolic drug-drug interactions by inhibiting these key enzymes. tandfonline.comnih.gov

Regarding drug transporters, in vitro data indicate that at therapeutic concentrations, Mavacamten is not an inhibitor of major efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Bile Salt Export Pump (BSEP). bms.com It also does not inhibit major hepatic or renal uptake transporters, including Organic Anion Transporting Polypeptides (OATPs), Organic Cation Transporters (OCTs), or Organic Anion Transporters (OATs). nih.govbms.com

Enzyme Induction: While Mavacamten shows little to no inhibitory capacity, it has demonstrated the potential to induce certain CYP enzymes. researchgate.nettandfonline.comnih.gov In studies with plated human hepatocytes, Mavacamten was found to induce CYP2B6 and CYP3A4 at concentrations higher than those anticipated for therapeutic use. tandfonline.comnih.govacs.org The EC50 (half-maximal effective concentration) for the induction of CYP3A4 was 2.2 ± 0.4 µM, and for CYP2B6, it was 5.1 ± 0.2 µM. acs.org These findings indicate a potential for drug-drug interactions where Mavacamten could decrease the plasma concentrations and effectiveness of co-administered drugs that are substrates of CYP3A4 or CYP2B6. fda.govnih.gov

Table 2: In Vitro Enzyme Interaction Profile of Mavacamten

| Enzyme/Transporter | Interaction Type | Test System | Result (Concentration) | Reference |

|---|---|---|---|---|

| CYP1A2, 2C9, 2C19, 2D6, 3A4/5 | Inhibition (Direct) | Human Liver Microsomes | No inhibition up to 10 µM | fda.gov |

| CYP2B6 | Inhibition (Direct) | Human Liver Microsomes | No inhibition up to 10 µM | fda.gov |

| CYP2C9, 2D6, 3A4/5 | Inhibition (Time-Dependent) | Human Liver Microsomes | No inhibition up to 100 µM | fda.gov |

| CYP2B6 | Induction | Human Hepatocytes | EC50 = 5.1 ± 0.2 µM | acs.org |

| CYP3A4 | Induction | Human Hepatocytes | EC50 = 2.2 ± 0.4 µM | acs.org |

| P-gp, BCRP, BSEP, MATE1/2-K | Inhibition | In Vitro Assays | No inhibition at therapeutic concentrations | bms.com |

| OATPs, OCTs, OATs | Inhibition | In Vitro Assays | No inhibition at therapeutic concentrations | bms.com |

Advanced Analytical Methodologies for Mavacamten D5 in Research

Development and Validation of LC-MS/MS Methods for Mavacamten-d5 Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of pharmaceuticals. The development and validation of these methods are crucial for accurate quantification in biological samples.

Use as an Internal Standard for Unlabeled Mavacamten (B608862) Quantification

In the quantification of Mavacamten, its deuterated analog, this compound, is frequently employed as an internal standard. medchemexpress.com Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they closely mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.

LC-MS/MS methods for the quantification of Mavacamten in human plasma have been validated over a wide concentration range, for instance from 0.200 to 200 ng/mL. nih.gov These methods demonstrate high accuracy and precision, with quality control performance within ±15% (and ±20.0% at the lower limit of quantification). nih.gov The use of a stable isotope-labeled internal standard like this compound is integral to achieving such robust and reliable results.

Quantification of this compound and its Deuterated Metabolites in Biological Matrices

Beyond its role as an internal standard, methods are developed to directly quantify this compound and its deuterated metabolites in various biological matrices, including plasma, tissue homogenates, and cell lysates. This is particularly important in preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the deuterated compound itself.

Research has shown that Mavacamten is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes, with CYP2C19 being the major contributor, followed by CYP3A4 and CYP2C9. nih.govresearchgate.net The primary metabolic pathways include aromatic and aliphatic hydroxylation, N-dealkylation, and glucuronidation. researchgate.net While no major metabolites (representing >10% of drug-related material) were detected in human plasma for the unlabeled drug, numerous minor metabolites have been identified. researchgate.netfda.gov The quantification of deuterated versions of these metabolites from this compound provides valuable insights into how deuteration might affect the metabolic profile.

Below is a table summarizing typical LC-MS/MS parameters for the analysis of Mavacamten, which would be adapted for this compound.

| Parameter | Condition |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.2 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Selected Reaction Monitoring (SRM) |

| Internal Standard | This compound |

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying unknown metabolites. In the context of this compound, HRMS is used to obtain accurate mass measurements of the parent compound and its metabolites, which aids in determining their elemental composition. researchgate.netscribd.com

Studies on Mavacamten have utilized HRMS to characterize its metabolic profile in vitro using hepatocytes from various species. researchgate.net Techniques like Fourier transform high-resolution full-scan spectrum analysis have been employed. researchgate.net The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide structural information that, combined with the accurate mass data, allows for the confident identification of metabolites. researchgate.net This approach is directly applicable to this compound, where the mass shift due to the deuterium (B1214612) atoms helps in tracking the metabolic fate of the deuterated parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

While mass spectrometry provides information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of compounds, including metabolites. nih.gov For complex metabolites or where ambiguity exists in the structure proposed by MS data, NMR provides detailed information about the chemical environment of each atom.

In pharmaceutical research, NMR is used to confirm the structures of degradation products and metabolites. scribd.comresearchgate.net Techniques such as 1D proton and carbon NMR, along with 2D experiments like COSY, HSQC, and HMBC, are employed to assign all the signals and confirm the connectivity of atoms within the molecule. nih.govresearchgate.net This level of detailed structural analysis is crucial for understanding the precise sites of metabolism on the this compound molecule.

Single-Cell Mass Spectrometry for Isotopic Labeling Analysis in Cellular Models

A frontier in analytical chemistry is single-cell analysis, which provides insights into cellular heterogeneity. nih.gov Single-cell mass spectrometry is an emerging technique that can be used for isotopic labeling analysis. biorxiv.org This methodology allows researchers to track the uptake and metabolism of isotopically labeled compounds, like this compound, within individual cells. biorxiv.org

This approach can reveal variations in metabolic activity from one cell to another, providing a deeper understanding of the biological processes at a microscopic level. biorxiv.org While still a developing field, the application of single-cell MS to study the metabolism of deuterated drugs like this compound holds the potential to uncover novel insights into drug action and resistance at the cellular level.

Chromatographic Separation Techniques for this compound and Related Compounds

Effective chromatographic separation is a prerequisite for accurate quantification and identification by mass spectrometry. For Mavacamten and its related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique. researchgate.netresearchgate.net

The choice of the stationary phase, typically a C18 column, and the mobile phase composition are optimized to achieve good resolution and symmetrical peak shapes for this compound and its metabolites. scribd.comresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is often necessary to separate compounds with a range of polarities, which is common in metabolite profiling studies. researchgate.net The development of robust and reliable chromatographic methods is essential to ensure that each compound is cleanly separated from potential interferences before it enters the mass spectrometer. ekb.eg

Structure Activity Relationships Sar and Medicinal Chemistry Research with Deuterated Mavacamten Analogs

Rational Design of Deuterated Analogs for Mechanistic Probing

The rationale behind the design of deuterated analogs like Mavacamten-d5 is rooted in the kinetic isotope effect. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly slow down the rate of chemical reactions that involve the cleavage of a carbon-hydrogen (C-H) bond. researchgate.net Since drug metabolism often involves enzymatic oxidation at specific C-H bonds, selective deuteration can be a powerful tool. researchgate.net

Impact of Deuteration on Conformational Dynamics and Allosteric Modulation

For this compound, any alteration in the vibrational modes of the deuterated phenyl ring could subtly influence the way the molecule settles into its binding site, potentially affecting the allosteric signal transmitted through the myosin protein. This could manifest as minor changes in the stabilization of the inhibited state or the kinetics of binding and dissociation. However, without direct experimental evidence, these potential impacts remain theoretical. The overarching mechanism of allosteric inhibition is expected to be preserved. biorxiv.org

Development of Research Probes based on Mavacamten (B608862) Scaffolds

The Mavacamten chemical scaffold serves as a valuable starting point for the development of chemical probes to further investigate cardiac myosin biology and the pathophysiology of hypertrophic cardiomyopathy (HCM). researchgate.net These probes can be modified for various applications, such as fluorescent labeling for imaging studies or the attachment of photo-cross-linking groups to map the binding site more precisely.

Deuterated analogs like this compound can themselves be considered a type of research probe. researchgate.netmedchemexpress.com They are primarily used as mechanistic probes to understand metabolism. Stable isotope-labeled compounds are also indispensable tools in drug development as internal standards for quantitative bioanalysis using mass spectrometry. medchemexpress.com The known mass shift of this compound allows for precise and accurate quantification of the non-deuterated drug in biological samples during pharmacokinetic and pharmacodynamic studies.

Computational and Systems Biology Approaches to Mavacamten D5 Research

Molecular Dynamics Simulations of Mavacamten-Myosin Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For Mavacamten (B608862), all-atom MD simulations have been crucial in elucidating the structural and energetic basis of its inhibitory effect on β-cardiac myosin. These simulations provide a high-resolution, dynamic view of the drug-protein complex, revealing how Mavacamten binding alters the conformational landscape of the myosin motor domain.

Research has shown that Mavacamten binds to a specific allosteric pocket on the myosin head. nih.gov MD simulations explain that this binding event alters the energy landscape of myosin conformations, trapping the motor in a state that is incompetent for force generation. nih.gov This is achieved by stabilizing the autoinhibited interacting-heads motif (IHM), a sequestered state where the two myosin heads are folded back and have reduced ATPase activity. camzyoshcp.com Simulations have detailed how Mavacamten binding induces distinct conformational changes within the motor domain that lead to the stabilization of the IHM. camzyoshcp.com These computational studies provide a mechanistic blueprint for how a small molecule can allosterically inhibit the function of a molecular motor, reducing the number of myosin heads available to interact with actin and thereby decreasing sarcomeric force production. nih.govcamzyoshcp.com

While these simulations have been performed on the non-deuterated Mavacamten, the foundational insights are directly applicable to Mavacamten-d5. The minor increase in mass from deuterium (B1214612) substitution is not expected to significantly alter the direct binding affinity or the conformational dynamics of the myosin interaction itself. Therefore, MD simulations for this compound would be predicted to show a similar stabilization of the inhibited myosin state.

| Finding | Computational Observation | Functional Implication |

|---|---|---|

| Allosteric Binding | Mavacamten occupies a specific pocket between the lever arm and the motor domain of the myosin head. nih.gov | Modulates myosin function without directly competing with ATP or actin binding. |

| Stabilization of the Interacting-Heads Motif (IHM) | Mavacamten binding increases contacts at the motor-motor interface, stabilizing the folded-back, autoinhibited IHM state. camzyoshcp.com | Reduces the number of myosin heads available for actin interaction, decreasing overall contractility. camzyoshcp.com |

| Altered Energy Landscape | The presence of Mavacamten alters the conformational ensembles explored by the motor domain, trapping it in pre-stroke states. nih.gov | Inhibits the transition to force-producing states and slows progression through the power-generating cycle. |

| Reduced Motor Dynamics | Quantitative crosslinking mass spectrometry (qXL-MS) combined with simulations shows Mavacamten reduces the dynamics of the myosin lever arm and actin-binding cleft. camzyoshcp.com | Stalls the motor in a primed ADP-Pi state, inhibiting phosphate (B84403) release and subsequent force generation. camzyoshcp.com |

In Silico Modeling of Sarcomere Dynamics and Energetics with Myosin Modulators

Moving from a single molecule to a functional unit, in silico models of the cardiac sarcomere are used to simulate how molecular-level changes translate into altered muscle mechanics. These models, which can range from discrete representations of myosin and actin filaments to more complex multi-scale frameworks, integrate kinetic parameters of cross-bridge cycling to predict emergent properties like force generation, tension, and energy consumption.

For a myosin modulator like Mavacamten, these models can predict the physiological consequences of its mechanism of action. By incorporating the experimentally observed and simulation-derived changes in myosin kinetics—such as a reduced rate of entry into the force-producing state and an increased proportion of motors in the inhibited SRX state—sarcomere models can simulate the expected decrease in contractility. Computational modeling has been used to predict that Mavacamten treatment leads to a significant decrease in both steady-state force development and twitch contractions in cardiac muscle preparations. These simulations can effectively recapitulate the negative inotropic effect of the drug.

These models are invaluable for exploring the dose-dependent effects of this compound and for understanding how its action might be modulated by other factors, such as calcium concentration or the presence of specific cardiomyopathy-causing mutations. By simulating sarcomere behavior under various physiological and pathological conditions, these computational tools help bridge the gap between molecular action and tissue-level function.

| Model Parameter | Definition | Effect of Mavacamten | Predicted Sarcomere-Level Outcome |

|---|---|---|---|

| Cross-Bridge Attachment Rate (fapp) | The rate at which myosin heads bind to actin. | Decreased | Slower onset of force development. |

| Cross-Bridge Detachment Rate (gapp) | The rate at which myosin heads detach from actin. | Relatively unchanged | - |

| Number of Available Myosin Heads (N) | The population of myosin motors not in a sequestered or inhibited state. | Decreased (shift to SRX state) | Reduced maximum force-generating capacity. |

| Myofilament Calcium Sensitivity (pCa50) | The calcium concentration required for half-maximal activation. | Partially reversed increase in some HCM mutations researchgate.net | Normalization of calcium-dependent activation in certain disease states. |

| ATP Consumption Rate | The rate of ATP hydrolysis by the ensemble of myosin motors. | Decreased | Improved energy efficiency of the sarcomere. |

Computational Prediction of Deuterium Isotope Effects on Drug Metabolism

This compound is a deuterated isotopologue of Mavacamten, meaning specific hydrogen atoms in the molecule have been replaced by their heavier, stable isotope, deuterium. This substitution is a deliberate strategy to alter the drug's pharmacokinetic profile by leveraging the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to break. For drugs metabolized by enzymes that catalyze the cleavage of a C-H bond as the rate-limiting step, substituting that hydrogen with deuterium can significantly slow down the reaction rate.

Mavacamten is metabolized predominantly by the cytochrome P450 enzymes CYP2C19 (accounting for ~74% of metabolism) and, to a lesser extent, CYP3A4 and CYP2C9. nih.govresearchgate.net Major metabolic pathways include hydroxylation and N-dealkylation, both of which involve the enzymatic cleavage of C-H bonds. tandfonline.com The primary purpose of creating this compound is likely to slow this metabolic clearance, potentially leading to a longer drug half-life and more stable plasma concentrations.

Computational chemistry provides powerful tools to predict the magnitude of the KIE in silico.

Molecular Docking: This technique can be used to model how Mavacamten fits into the active sites of CYP2C19 and CYP3A4. This helps identify which specific C-H bonds are positioned for enzymatic attack and are therefore the best candidates for deuteration. plos.orgfigshare.com

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the activation energy barriers for the C-H bond-breaking steps in the metabolic reactions. faccts.dewikipedia.org By comparing the calculated reaction rates for the deuterated (kD) and non-deuterated (kH) compounds, a theoretical KIE (kH/kD) can be predicted. A predicted KIE significantly greater than 1 suggests that deuteration at that site will effectively slow metabolism. faccts.de

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Models: These models provide a more accurate representation by treating the drug and the enzyme's active site with high-level quantum mechanics, while the rest of the protein and solvent are modeled with more computationally efficient classical mechanics. This approach can refine KIE predictions by accounting for the enzyme's complex environment. acs.org

| Metabolic Pathway | Metabolizing Enzyme | Site of Deuteration (Hypothetical) | Computational Method | Predicted KIE (kH/kD) | Interpretation |

|---|---|---|---|---|---|

| Aromatic Hydroxylation | CYP2C19 | Phenyl ring | DFT | 1.1 | Minor metabolic slowing. Not a primary site for KIE. |

| Aliphatic Hydroxylation | CYP2C19 | Isopropyl group | QM/MM | 4.5 | Significant metabolic slowing. Likely a key site of deuteration. |

| N-dealkylation | CYP3A4 | N-ethyl group | DFT | 3.2 | Moderate metabolic slowing. |

Pathway Analysis and Metabolic Flux Modeling with Stable Isotope Tracers

Beyond its direct effect on sarcomere mechanics, a therapeutic agent can have broader impacts on cellular metabolism. In the heart, contractile function is tightly coupled to energy metabolism. Hypertrophic cardiomyopathy is associated not only with hypercontractility but also with altered cardiac energetics. Systems biology approaches, such as metabolic flux analysis, can be used to quantify how this compound might influence these metabolic networks.

In this context, this compound can serve a dual role. First, as a stable isotope-labeled compound itself, it can be used as a tracer to precisely track its own absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies.

Second, and more broadly, it can be used as a therapeutic tool in experiments that employ other stable isotope tracers (e.g., 13C-labeled glucose or fatty acids) to map the metabolic state of the heart. In such an experiment, cardiomyocytes or animal models of HCM would be treated with this compound. Simultaneously, they would be supplied with 13C-labeled substrates. By using mass spectrometry to track the incorporation of the 13C label into downstream metabolites (like those in the TCA cycle), researchers can calculate the rates, or "fluxes," through various metabolic pathways.

This approach can answer critical systems-level questions:

Does reducing hypercontractility with this compound restore a more normal balance of fatty acid and glucose oxidation in the HCM heart?

Does the improved energy efficiency at the sarcomere level lead to changes in mitochondrial function or ATP production pathways?

Does this compound affect calcium flux and signaling pathways, which are intimately linked with metabolic regulation? researchgate.net

Pathway analysis and metabolic flux modeling integrate this experimental data into a network context, providing a quantitative and holistic view of the drug's effect on cardiac physiology.

| Component | Description |

|---|---|

| Model System | Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) with an HCM-causing mutation. |

| Therapeutic Intervention | Treatment with a clinically relevant concentration of this compound vs. vehicle control. |

| Stable Isotope Tracer | Culture media containing [U-13C]-glucose and [U-13C]-palmitate. |

| Data Acquisition | Liquid chromatography-mass spectrometry (LC-MS) to measure the mass isotopologue distribution of TCA cycle intermediates and related metabolites. |

| Computational Analysis | Metabolic Flux Analysis (MFA) software to calculate the relative flux through glycolysis, fatty acid oxidation, and anaplerotic pathways. |

| Hypothesized Outcome | This compound treatment will shift the substrate preference away from glycolysis (often upregulated in hypertrophy) and towards a more efficient fatty acid oxidation, normalizing the metabolic profile. |

Future Research Directions for Mavacamten D5

Elucidation of Residual Mechanistic Ambiguities

The primary mechanism of Mavacamten (B608862) involves the allosteric inhibition of cardiac myosin ATPase, which reduces the number of actin-myosin cross-bridges and thereby dampens the hypercontractility characteristic of HCM. However, subtle aspects of its interaction with myosin and the downstream consequences of this inhibition remain to be fully elucidated. Mavacamten-d5 can serve as a powerful tool to address these remaining questions.

One area of interest is the precise kinetics of Mavacamten's binding to and dissociation from the myosin head. The deuterium (B1214612) substitution in this compound can introduce a kinetic isotope effect (KIE), potentially slowing down the rate of metabolic breakdown. nih.gov This alteration in its metabolic profile could, in turn, influence its target engagement and residence time. By comparing the on- and off-rates of Mavacamten and this compound, researchers can gain a more nuanced understanding of the drug-target interaction.

Furthermore, the metabolic fate of Mavacamten, primarily mediated by CYP2C19 and CYP3A4 enzymes, is a critical determinant of its clinical efficacy and safety. nih.govnih.govnih.gov Deuteration at metabolically active sites can significantly slow down enzymatic degradation, a well-established strategy in drug development to improve pharmacokinetic profiles. nih.gov Investigating the metabolic pathways of this compound compared to its non-deuterated counterpart will provide invaluable information on the specific sites of metabolism and the impact of deuterium substitution on drug exposure and half-life. This knowledge can help in designing future myosin inhibitors with optimized pharmacokinetic properties.

| Research Question | Potential Role of this compound | Expected Outcome |

| Precise kinetics of Mavacamten-myosin interaction | Comparative binding assays with Mavacamten | Deeper understanding of drug-target residence time and allosteric modulation. |

| Identification of key metabolic pathways | Comparative metabolic profiling against Mavacamten | Pinpointing sites of CYP-mediated metabolism and the impact of deuteration on metabolic stability. |

| Influence of metabolism on target engagement | Correlating pharmacokinetic and pharmacodynamic data | Elucidating how metabolic stability affects the duration and intensity of myosin inhibition. |

Novel Applications of Deuterated Mavacamten as a Biochemical Probe

The unique properties of this compound make it an ideal candidate for use as a biochemical probe to investigate the intricate workings of the cardiac sarcomere. Its altered mass and potential for distinct spectroscopic signatures can be leveraged in advanced analytical techniques.

In the field of quantitative proteomics, this compound can be used as a stable isotope-labeled internal standard for highly accurate quantification of Mavacamten in biological samples. This is particularly crucial for pharmacokinetic and drug metabolism studies, where precise concentration measurements are paramount. The use of a deuterated standard minimizes variability in sample preparation and mass spectrometric analysis, leading to more reliable data.

Moreover, this compound can be employed in sophisticated biophysical assays to study the dynamics of myosin function. For instance, techniques like neutron scattering could potentially differentiate between this compound and the native molecule when bound to myosin, offering a unique window into the conformational changes induced by the inhibitor. This could provide unprecedented detail on how Mavacamten stabilizes the "off-state" of the myosin head.

Exploring Unconventional Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium can lead to a range of isotope effects beyond the well-known kinetic isotope effect on metabolism. wikipedia.org These can manifest in subtle but significant changes in molecular interactions and cellular processes. Future research should be directed at uncovering these unconventional isotope effects of this compound.

One intriguing possibility is that deuteration could influence the off-target interactions of Mavacamten. While it is a highly selective cardiac myosin inhibitor, all drugs have the potential for off-target effects. By comparing the cellular and physiological responses to Mavacamten and this compound, researchers may be able to identify and characterize any off-target activities that are sensitive to isotopic substitution.

Additionally, the impact of this compound on cellular signaling pathways and gene expression could be explored. The altered pharmacokinetics of the deuterated compound might lead to different long-term cellular adaptations compared to the parent drug. Transcriptomic and proteomic studies comparing the effects of Mavacamten and this compound could reveal novel insights into the cellular response to sustained myosin inhibition.

Integration of Multi-Omics Data in Mavacamten Research

A holistic understanding of the effects of this compound can only be achieved through the integration of multiple "omics" datasets. This systems-level approach will provide a comprehensive picture of the molecular and cellular consequences of deuterated Mavacamten administration.

Future studies should aim to combine pharmacokinetic data from this compound studies with proteomics, metabolomics, and transcriptomics data from cells and tissues treated with the compound. This multi-omics approach will enable researchers to build detailed models of how alterations in Mavacamten metabolism due to deuteration translate into changes in protein expression, metabolic fluxes, and gene regulation.

For example, by correlating the levels of this compound and its metabolites with changes in the cardiac proteome and metabolome, it may be possible to identify novel biomarkers of drug efficacy and safety. This integrated approach will not only enhance our understanding of Mavacamten's mechanism of action but also pave the way for personalized medicine approaches in the treatment of hypertrophic cardiomyopathy.

| Omics Data Type | Research Focus with this compound | Potential Insights |

| Proteomics | Quantitative analysis of protein expression changes in response to this compound. | Identification of downstream signaling pathways affected by altered myosin inhibition and potential off-target effects. |

| Metabolomics | Profiling of metabolic changes in cardiac cells treated with this compound. | Understanding the impact of altered drug metabolism on cellular energy homeostasis and substrate utilization. |

| Transcriptomics | Analysis of gene expression modifications following this compound exposure. | Revealing adaptive transcriptional responses to sustained and potentially more stable myosin inhibition. |

Q & A

Q. What ethical considerations are critical when designing pediatric trials for this compound in genetic HCM?

- Answer : Prioritize assent/consent protocols tailored to minors and include independent data safety boards. Use minimally invasive biomarkers (e.g., cardiac MRI) to reduce procedural burdens. Reference EMA/ICH guidelines for pediatric extrapolation .

Tables for Key Data

| Parameter | This compound | Non-deuterated Mavacamten |

|---|---|---|

| Half-life (hr) | 25–30 | 6–8 |

| CYP2C19 Metabolism (%) | <5 | 85 |

| Cardiac Tissue Penetration | High | Moderate |

| Data derived from preclinical PK studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.